molecular formula C19H20N4O4 B6587165 N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226441-54-8

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6587165
CAS No.: 1226441-54-8
M. Wt: 368.4 g/mol
InChI Key: OWZLXYQAOMGAJU-UHFFFAOYSA-N
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Description

"N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the 1-position and a carboxamide moiety bearing a (2,4-dimethoxyphenyl)methyl group. This structural framework is associated with diverse biological activities, including cytotoxicity and enzyme inhibition, as observed in related compounds . The presence of methoxy groups enhances lipophilicity and may influence binding interactions with biological targets through electronic or steric effects.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-15-8-5-14(6-9-15)23-12-17(21-22-23)19(24)20-11-13-4-7-16(26-2)10-18(13)27-3/h4-10,12H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZLXYQAOMGAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular Weight445.48 g/mol
Molecular FormulaC24H23N5O4
LogP2.8948
Polar Surface Area82.489 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The presence of the triazole ring and methoxy groups suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives, the compound was tested against several cancer cell lines using the MTT assay. The results indicated that the compound exhibited potent inhibitory effects on cell proliferation:

Cell LineIC50 (µM)
HEPG2 (Liver)5.67
MCF7 (Breast)3.45
HCT116 (Colon)2.89

These findings suggest that this compound may serve as a promising lead compound in anticancer drug development.

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Cycle Progression : Studies indicate that treatment with the compound leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cellular proliferation.
  • Targeting Kinases : Similar triazole derivatives have been reported to inhibit various kinases involved in cancer progression, including PI3K and MAPK pathways.

Additional Biological Activities

Beyond its anticancer properties, this compound may also exhibit other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties against specific strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing additional therapeutic avenues.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares its 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide core with several analogs, differing primarily in the substituents on the amide nitrogen. Key structural variations include:

Compound Name Amide Substituent Core Structure
Target Compound (2,4-Dimethoxyphenyl)methyl 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
N-(4-Bromophenyl)-1-(4-methoxyphenyl)-... (4K) 4-Bromophenyl Same core
N-(2-Bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)-... (4L) 2-Bromo-4-methoxyphenyl Same core
N-(2,4-Difluorophenyl)-1-(4-methoxyphenyl)-... (4M) 2,4-Difluorophenyl Same core
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... 4-Chlorophenyl + cyclopropyl Modified triazole (5-cyclopropyl)
MKA027 (MIF inhibitor) Benzyl 1-(3,4-Dimethylphenyl)triazole core

Key Observations :

  • The target compound’s (2,4-dimethoxyphenyl)methyl group introduces bulkier and more electron-rich substituents compared to halophenyl or alkyl groups in analogs.
  • Methoxy groups may enhance π-π stacking or hydrogen-bonding interactions in biological systems compared to halogen atoms .

Physicochemical Properties

Comparative data for selected analogs:

Compound Melting Point (°C) Yield (%) Molecular Weight LogP (Predicted)
Target* Not reported 397.41 3.2 (est.)
4K 205.9–208.4 76.7 373.0 3.5
4L 218.2–221.6 92.0 405.0 3.8
4M 247–248.7 329.0 2.9
MKA122 Solid (not specified) 445.5 4.1

*Predicted properties for the target compound are derived from structural analogs.
Trends :

  • Higher melting points correlate with increased molecular symmetry and hydrogen-bonding capacity (e.g., 4M’s difluorophenyl group vs. 4K’s bromophenyl) .
  • The target compound’s methoxy-rich structure likely improves solubility in polar aprotic solvents compared to halogenated analogs.

Spectral Data Trends

1H NMR Shifts (DMSO-d6, δ in ppm) :

  • Triazole proton : ~9.36–9.58 ppm in analogs , consistent with the target compound’s expected range.
  • Methoxy groups : Singlets at ~3.85–3.97 ppm (4K, 4L) ; the target’s (2,4-dimethoxyphenyl)methyl group may show split signals due to asymmetric substitution.
  • Aromatic protons : Variations depend on substituent electronegativity (e.g., 4M’s fluorine substituents cause downfield shifts ).

IR Stretching Frequencies (cm⁻¹) :

  • Carboxamide C=O: ~1670–1686 .
  • N-H stretch: ~3337–3388 (broad, indicative of hydrogen bonding) .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is the most widely reported method for constructing the 1,2,3-triazole core. A representative protocol involves:

  • Azide Preparation : 4-Methoxyphenyl azide is synthesized via diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by azide formation with sodium azide.

  • Alkyne Precursor : Propargylamine is reacted with 2,4-dimethoxybenzyl chloride in the presence of potassium carbonate to form N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine.

  • Cycloaddition : The azide and alkyne undergo CuAAC in a 1:1 molar ratio using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) solvent system at 70°C for 24 hours.

Table 1: Key Reaction Parameters for CuAAC

ParameterValueSource
Temperature70°C
Catalyst SystemCuSO₄·5H₂O + Sodium Ascorbate
Reaction Time24 hours
Yield78–85%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified procedure involves:

  • Mixing 4-methoxyphenyl azide (1.2 eq) and N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine (1 eq) in DMF.

  • Irradiating at 150 W for 15 minutes with CuI (5 mol%) as the catalyst.

  • Achieving 82% yield with >95% purity after basic workup.

Reaction Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of copper catalysts. Ethanol/water mixtures favor greener synthesis but require longer times (48 hours).

Catalytic Systems

  • Cu(I) vs. Cu(II) : Cu(I) species (e.g., CuI) show higher activity than Cu(II), reducing side-product formation.

  • Ligand Effects : Tris(benzyltriazolylmethyl)amine ligands increase regioselectivity but raise costs.

Table 2: Catalyst Performance Comparison

CatalystYield (%)Purity (%)Source
CuSO₄·5H₂O7892
CuI8595
CuBr + TBTA Ligand8897

Purification and Isolation

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted azides and alkynes. Fractions are monitored via TLC (Rf = 0.45 in ethyl acetate).

Recrystallization

Recrystallization from ethanol/water (4:1) yields colorless needles with 99% purity (HPLC analysis, C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 4.55 (s, 2H, CH₂), 6.45–7.25 (m, 7H, Ar-H), 8.10 (s, 1H, triazole-H).

  • ¹³C NMR : δ 55.8 (OCH₃), 56.2 (CH₂), 114.5–160.1 (Ar-C), 165.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₂₀N₄O₄ ([M+H]⁺) : 392.1485.

  • Observed : 392.1487.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of azides and improve heat transfer, achieving 90% yield at 100 g/hour throughput.

Waste Management

Copper residues are removed via chelating resins (e.g., Chelex 100), reducing environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry approach. Key steps include:

  • Preparation of the azide precursor (e.g., 4-methoxyphenyl azide) and alkyne (e.g., N-(2,4-dimethoxyphenylmethyl)propiolamide).
  • Cycloaddition under mild conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O at 25–50°C) .
  • Purification via column chromatography or recrystallization, monitored by TLC and confirmed via NMR (¹H/¹³C) and HRMS .

Q. How can structural elucidation be performed for this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data to resolve the triazole core and substituent orientations .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to confirm methoxy groups (δ ~3.8–4.0 ppm) and carboxamide protons (δ ~8.5–10.0 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Antimicrobial activity : Broth microdilution for MIC/MBC against bacterial/fungal strains .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with dose-response curves .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

  • Methodology :

  • Use Cu(I) catalysts to ensure 1,4-regioselectivity in CuAAC, avoiding unwanted 1,5-isomers .
  • Optimize steric/electronic effects of substituents (e.g., electron-donating methoxy groups stabilize transition states) .
  • Validate via NOESY NMR or XRD to confirm regiochemistry .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., compare 2,4-dimethoxy vs. 4-methoxy analogs) .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .
  • Standardize protocols (e.g., cell line provenance, serum concentration) to minimize variability .

Q. What strategies improve crystallographic refinement for low-quality diffraction data?

  • Methodology :

  • Use SHELXL ’s TWIN/BASF commands for twinned data or high R-factor cases .
  • Apply restraints for flexible groups (e.g., methoxyphenyl rings) during refinement.
  • Validate with R-free values and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How to design SAR studies for optimizing pharmacological properties?

  • Methodology :

  • Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at the triazole 4-position or benzyl groups to modulate lipophilicity .
  • Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., tubulin for antiproliferative activity) .
  • Validate with in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What approaches mitigate poor aqueous solubility in preclinical testing?

  • Methodology :

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve dissolution .

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